molecular formula C15H10F2N2O2S B2711148 2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946210-82-8

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2711148
CAS No.: 946210-82-8
M. Wt: 320.31
InChI Key: PLFFUMFOBSPOQI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide (CAS No: 946210-82-8) is a synthetic small molecule with the molecular formula C15H10F2N2O2S and a molecular weight of 320.3 g/mol . This compound belongs to a class of benzamide derivatives that have shown significant promise in antimicrobial research, particularly as inhibitors of the bacterial cell division protein FtsZ . The 2,6-difluoro benzamide scaffold is one of the most studied for FtsZ inhibition, and functionalization with a heteroaromatic (5-(thiophen-2-yl)isoxazol-3-yl)methyl group is a key strategy for targeting antibacterial activity . Compounds within this chemotype have demonstrated the ability to inhibit the polymerization of FtsZ in a concentration-dependent manner, leading to morphological changes in bacteria consistent with the inhibition of cell division . Researchers are exploring such FtsZ inhibitors to address the critical global challenge of antibiotic resistance, especially against pathogens like Klebsiella pneumoniae and Escherichia coli . It is important to note that while this chemical class is active, some derivatives are substrates for efflux pumps in Gram-negative bacteria, making them valuable tools for studying bacterial resistance mechanisms . The isoxazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of bioactivities, underscoring the research versatility of this compound . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,6-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-10-3-1-4-11(17)14(10)15(20)18-8-9-7-12(21-19-9)13-5-2-6-22-13/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFFUMFOBSPOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving an α,β-unsaturated carbonyl compound and hydroxylamine.

    Attachment of the Thiophene Moiety: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine.

    Final Coupling: The final step involves coupling the isoxazole-thiophene intermediate with the benzamide core under suitable conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The difluoro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines or alcohols derived from the isoxazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole and thiophene rings can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their activity. The difluoro groups may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

RO2959 (CRAC Channel Inhibitor)

RO2959 (2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide) shares the 2,6-difluorobenzamide core with the target compound but differs in the heterocyclic system (thiazole-pyrazine vs. thiophene-isoxazole). RO2959 inhibits store-operated calcium entry (SOCE) by targeting CRAC channels, demonstrating reduced T-cell proliferation and cytokine production . The substitution of thiophene-isoxazole in the target compound may alter binding affinity or selectivity compared to RO2959’s thiazole-pyrazine motif.

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

Synthesized via hydroxylamine hydrochloride reaction (70% yield, mp 160°C), this compound features a benzamide linked to an isoxazole-thiadiazole-phenyl system . Unlike the target compound, it lacks fluorine substituents and the thiophene group, which could reduce its lipophilicity and electronic effects.

Agrochemical Benzamide Derivatives

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

Diflufenican, a herbicide, shares fluorinated aromatic rings with the target compound but employs a pyridinecarboxamide scaffold. The 2,4-difluoro substitution and trifluoromethylphenoxy group enhance its herbicidal activity by improving membrane permeability and target binding .

Table 2: Functional Group Impact on Properties

Compound Heterocyclic System Fluorination Pattern Potential Application
Target Compound Thiophene-isoxazole 2,6-Difluoro Medicinal (hypothetical)
RO2959 Thiazole-pyrazine 2,6-Difluoro Immunomodulation
Compound 6 Isoxazole-thiadiazole None Not specified
Diflufenican Pyridine 2,4-Difluoro Herbicide

Key Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis could follow methods similar to , employing condensation of enaminones with active methylene compounds or hydroxylamine derivatives .
  • Electronic Effects: The 2,6-difluoro substitution likely enhances electrophilicity and metabolic stability compared to non-fluorinated analogs like Compound 6 .
  • Biological Hypotheses : The thiophene-isoxazole group may engage in π-π stacking or hydrogen bonding, analogous to RO2959’s thiazole-pyrazine interactions with CRAC channels .

Biological Activity

2,6-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration, combining a difluorobenzamide core with an isoxazole ring, which may contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14F2N2O2SC_{17}H_{14}F_2N_2O_2S, with a molecular weight of 352.36 g/mol. The presence of fluorine atoms and the isoxazole moiety are significant for its biological interactions.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. For instance, it may act as an inhibitor of certain kinases or enzymes involved in cancer progression or inflammation.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study highlighted that isoxazole derivatives demonstrated significant antibacterial activity against various strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. Isoxazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with structural similarities have demonstrated efficacy against breast cancer cell lines, indicating that this compound might possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has also been documented. Research indicates that certain isoxazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses. This suggests that the compound could be beneficial in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntibacterialE. coli25
Compound BAnticancerMCF-7 (breast cancer)30
Compound CAnti-inflammatoryHuman PBMCs15

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of isoxazole derivatives revealed that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into new antibiotics due to their effectiveness against resistant strains .
  • Cancer Research : In a study assessing the cytotoxic effects of various isoxazole derivatives on cancer cell lines, it was found that certain structural modifications enhanced their potency. The findings suggest that further exploration of the structure-activity relationship (SAR) could yield more effective anticancer agents based on the parent compound .

Q & A

Basic: What synthetic methodologies are typically employed to prepare 2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide?

Answer:
The compound is synthesized via acylation reactions, where a benzoyl chloride derivative reacts with a substituted amine. For example:

  • Step 1: Prepare the isoxazole-thiophene intermediate (e.g., 5-(thiophen-2-yl)isoxazol-3-ylmethylamine) using cyclocondensation of nitrile oxides with alkynes .
  • Step 2: React 2,6-difluorobenzoyl chloride with the amine intermediate in a polar aprotic solvent (e.g., pyridine or DMF) under stirring at room temperature .
  • Purification: Use column chromatography (silica gel) or recrystallization (e.g., methanol) to isolate the product .
    Key Characterization: Confirm structure via 1H^1 \text{H}-NMR (400 MHz, DMSO-d6d_6) and 13C^{13} \text{C}-NMR, with cross-validation by HRMS .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy: 1H^1 \text{H}-NMR (400 MHz) identifies aromatic protons (e.g., thiophene δ 7.1–7.3 ppm; isoxazole δ 6.5 ppm) and difluorobenzamide signals (δ 7.0–7.8 ppm). 19F^{19} \text{F}-NMR confirms fluorine positions .
  • Mass Spectrometry: HRMS-ESI provides exact mass (e.g., [M+H]+^+ calculated within 1 ppm error) .
  • X-ray Crystallography: Resolves intermolecular interactions (e.g., hydrogen bonds between amide N–H and thiazole N atoms) .

Advanced: How can researchers optimize the acylation reaction yield using Design of Experiments (DoE)?

Answer:

  • Factors to Vary: Solvent polarity (DMF vs. pyridine), stoichiometry (amine:benzoyl chloride ratio), temperature (0°C to RT), and reaction time .
  • Response Variables: Yield, purity (via HPLC), and reaction scalability.
  • Statistical Analysis: Use a Central Composite Design (CCD) to model interactions. For example, higher yields are often achieved in pyridine due to its dual role as solvent and base .

Advanced: What intermolecular interactions stabilize the crystal structure of analogous benzamide derivatives?

Answer:

  • Classical Hydrogen Bonds: N–H···N/O interactions form dimers (e.g., N1–H1···N2 in nitazoxanide analogs, distance ~2.8 Å) .
  • Non-Classical Interactions: C–H···F/O contacts (e.g., C4–H4···F2, 3.1 Å) contribute to layered packing .
  • π-π Stacking: Thiophene and benzamide rings may stack at ~3.5 Å, enhancing thermal stability .

Advanced: How can structural modifications to the thiophene or isoxazole moieties alter biological activity?

Answer:

  • Thiophene Modifications: Introducing electron-withdrawing groups (e.g., nitro) enhances antiparasitic activity by increasing electrophilicity .
  • Isoxazole Substitutions: Methyl groups at C5 improve metabolic stability but may reduce solubility .
  • Activity Correlation: Analogous compounds with thiazole-thiophene hybrids show dual anticancer and antimicrobial activity, likely due to PFOR enzyme inhibition .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Case Study: A compound may show anticancer activity in one study (e.g., IC50_{50} = 5 μM ) but antimicrobial effects in another (MIC = 2 μg/mL ).
  • Resolution Strategies:
    • Assay Conditions: Compare cell lines (e.g., HeLa vs. bacterial models) and incubation times.
    • Structural Nuances: Minor differences (e.g., fluorine vs. chlorine substitution) drastically alter target specificity .
    • Mechanistic Studies: Use molecular docking to identify binding affinities for divergent targets (e.g., PFOR vs. tubulin) .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:

  • LogP Calculations: Software like ChemAxon predicts lipophilicity (LogP ~2.5), indicating moderate blood-brain barrier penetration .
  • Metabolic Stability: CYP450 isoform screening (e.g., CYP3A4) via in silico tools (e.g., SwissADME) identifies potential oxidation sites .
  • Toxicity Prediction: QSAR models flag hepatotoxicity risks based on structural alerts (e.g., thiophene-S-oxide formation) .

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